Cyclooctanol;phenylcarbamic acid
Description
Cyclooctanol (C₈H₁₆O) is a cyclic secondary alcohol with an eight-membered ring. It serves as a critical intermediate in synthesizing cyclooctanone (a precursor for fragrances and pharmaceuticals) and participates in oxidation and hydrocarboxylation reactions under catalytic conditions . Its dielectric behavior is analogous to neopentyl glycol, making it relevant in materials science .
Phenylcarbamic Acid (C₇H₇NO₂) derivatives are structurally diverse compounds with a carbamate (-OCONH₂) group attached to a phenyl ring. These derivatives exhibit significant biological activities, including antimycobacterial, antifungal, and local anesthetic properties . Their efficacy is influenced by substituents on the phenyl ring and alkyl chains, which modulate physicochemical properties like lipophilicity and surface tension .
Properties
CAS No. |
6388-21-2 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
cyclooctanol;phenylcarbamic acid |
InChI |
InChI=1S/C8H16O.C7H7NO2/c9-8-6-4-2-1-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h8-9H,1-7H2;1-5,8H,(H,9,10) |
InChI Key |
YAEGHGVKUSPTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanol can be synthesized through the hydrogenation of cyclooctanone, which involves the addition of hydrogen to the carbonyl group in the presence of a suitable catalyst . Another method involves the oxidation of cyclooctene to produce cyclooctene oxide, which is then treated with a strong acid to yield cyclooctanol .
Phenylcarbamic acid can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures, which also yields ammonium carbamate .
Industrial Production Methods
The industrial production of cyclooctanol typically involves the hydrogenation of cyclooctanone using catalysts such as palladium or platinum. This process is favored due to its high efficiency and selectivity . For phenylcarbamic acid, industrial methods often involve the use of ammonia and carbon dioxide under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclooctanol undergoes various chemical reactions, including:
Reduction: Cyclooctanone can be reduced back to cyclooctanol using hydrogenation.
Substitution: Cyclooctanol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Phenylcarbamic acid can undergo reactions such as:
Hydrolysis: Breaking down into phenylamine and carbon dioxide.
Condensation: Forming urea derivatives when reacted with amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Acids: Sulfuric acid for hydrolysis reactions.
Major Products
Cyclooctanone: From the oxidation of cyclooctanol.
Cyclooctanol: From the reduction of cyclooctanone.
Phenylamine: From the hydrolysis of phenylcarbamic acid.
Scientific Research Applications
Cyclooctanol and phenylcarbamic acid have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenylcarbamic acid derivatives involves interaction with the cytoplasmic membrane of bacteria, leading to disruption of membrane integrity and bacterial cell death . The antimicrobial effect is closely connected with the length of the alkoxy tail, which affects surface activity .
Comparison with Similar Compounds
Cyclooctanol vs. Other Cycloalkanols
Cyclooctanol’s reactivity and applications differ notably from smaller cycloalkanols (e.g., cyclohexanol, cyclopentanol) due to ring strain and steric effects:
Oxidation Reactions
- Key Findings: Cyclooctanol oxidation in supercritical CO₂ (scCO₂) achieves higher conversion (up to 16% total yield of cyclooctanone and cyclooctanol) compared to cyclopentane or cyclohexane . The larger ring size reduces steric hindrance, enhancing catalytic efficiency .
Dielectric Properties
Cyclooctanol exhibits non-linear dielectric behavior similar to neopentyl glycol (NPG), deviating from the Clausius-Mossotti model due to molecular dynamics in ordered systems . Smaller cycloalkanols (e.g., cyclohexanol) show less pronounced deviations.
Phenylcarbamic Acid Derivatives vs. Other Carbamates
Antimycobacterial Activity
- Key Findings :
Physicochemical Properties
| Property | Dibasic Derivatives | Alkoxy Derivatives | Halogenated Derivatives |
|---|---|---|---|
| Log P (lipophilicity) | 2.8–3.5 | 2.0–2.8 | 3.0–3.8 |
| Surface Tension (mN/m) | 45–52 | 50–58 | 42–48 |
| Thermal Stability (DSC) | High | Moderate | Variable |
- Insights :
Chromatographic Behavior
Phenylcarbamic acid derivatives exhibit enantiomeric separation challenges due to their chiral centers. Using (R,R)-Whelk-O1 chiral stationary phases, derivatives with bulkier substituents (e.g., piperidinomethyl groups) show higher enantioselectivity (α = 1.5–2.0) compared to simpler analogs .
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